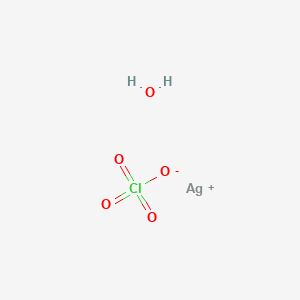

Silver perchlorate hydrate

Description

Properties

IUPAC Name |

silver;perchlorate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFNJWPLHOWEPT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgClH2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931437 | |

| Record name | Silver(1+) perchlorate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14242-05-8, 331717-44-3 | |

| Record name | Silver(1+) perchlorate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Silver Perchlorate Hydrate

This document provides a comprehensive technical overview of silver perchlorate (B79767) hydrate (B1144303), intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical formula, structure, properties, and detailed synthesis protocols.

Chemical Formula and Structure

Silver perchlorate is an inorganic compound notable for its high solubility in both water and various organic solvents.[1] The anhydrous form has the chemical formula AgClO₄.[1][2][3] It is commonly encountered as a monohydrate, with the formula AgClO₄·H₂O, and may also be represented more generally as AgClO₄·xH₂O.[1][4][5][6]

Structurally, silver perchlorate is an ionic compound composed of the silver cation (Ag⁺) and the perchlorate anion (ClO₄⁻).[3][7] The anhydrous solid possesses a cubic crystal structure.[1][3][8] When dissolved in water, the silver cation becomes hydrated, with X-ray diffraction studies indicating the presence of the [Ag(H₂O)₂]⁺ complex.[1] The perchlorate anion is a tetrahedral structure with a central chlorine atom bonded to four oxygen atoms.[7] Due to the instability of the perchlorate anion, this compound is a strong oxidizer and can be explosive, warranting careful handling.[3]

Caption: Structural relationship of silver perchlorate and its monohydrate.

Physicochemical Properties

Quantitative data for silver perchlorate and its monohydrate are summarized below. This compound is recognized for its strong oxidizing properties and its utility as a catalyst in organic chemistry.[1][3]

| Property | Anhydrous Silver Perchlorate (AgClO₄) | Silver Perchlorate Monohydrate (AgClO₄·H₂O) |

| Molar Mass | 207.319 g/mol [1] | 225.33 g/mol [4][6] |

| Appearance | Colorless or white hygroscopic crystals[1][3] | White to off-white crystalline powder[6] |

| Density | 2.806 g/cm³[1][3] | 2.8 g/cm³[6] |

| Melting Point | 486 °C (907 °F; 759 K) (decomposes)[1] | 485 °C (decomposes)[5][9] |

| Solubility in Water | 557 g/100 mL at 25 °C; 792.8 g/100 mL at 99 °C[1] | Soluble[10] |

| Solubility in Organic Solvents | Soluble in benzene (B151609) (52.8 g/L) and toluene (B28343) (1010 g/L)[1] | Soluble[10] |

| Crystal Structure | Cubic[1][8] | Not specified |

| CAS Number | 7783-93-9[1] | 14242-05-8[4][6][10] |

Experimental Protocols: Synthesis of Silver Perchlorate

Several methods are established for the synthesis of silver perchlorate. The resulting product from aqueous solutions is typically the hydrate.

This method involves the reaction of silver(I) oxide with perchloric acid.[1][2]

Reaction: Ag₂O + 2 HClO₄ → 2 AgClO₄ + H₂O[2]

Methodology:

-

Carefully add a stoichiometric amount of solid silver(I) oxide (Ag₂O) in small portions to a stirred, cooled solution of perchloric acid (HClO₄).

-

Continue stirring until all the silver oxide has dissolved completely, indicating the reaction is finished.

-

The resulting solution is aqueous silver perchlorate.

-

To obtain the solid hydrate, gently heat the solution to evaporate the water until crystallization begins.

-

Allow the solution to cool to room temperature, then further cool in an ice bath to maximize crystal yield.

-

Collect the crystals by filtration and dry them appropriately, avoiding high temperatures which could lead to decomposition.

This protocol uses silver nitrate (B79036) and perchloric acid as precursors.[1][2]

Reaction: AgNO₃ + HClO₄ → AgClO₄ + HNO₃[2]

Methodology:

-

Prepare a concentrated aqueous solution of silver nitrate (AgNO₃).

-

Slowly add a stoichiometric equivalent of concentrated perchloric acid (HClO₄) to the silver nitrate solution while stirring.

-

Gently heat the mixture to facilitate the reaction and drive off the nitric acid (HNO₃) formed.

-

Once the reaction is complete, concentrate the resulting silver perchlorate solution by evaporation.

-

Induce crystallization by cooling the solution.

-

Isolate the silver perchlorate hydrate crystals via filtration.

This method involves a precipitation reaction between barium perchlorate and silver sulfate (B86663).[1]

Reaction: Ba(ClO₄)₂ + Ag₂SO₄ → 2 AgClO₄ + BaSO₄(s)

Methodology:

-

Prepare separate aqueous solutions of barium perchlorate (Ba(ClO₄)₂) and silver sulfate (Ag₂SO₄).

-

Mix the two solutions. A white precipitate of barium sulfate (BaSO₄) will form immediately due to its low solubility.

-

Stir the mixture to ensure the reaction goes to completion.

-

Remove the barium sulfate precipitate by filtration. The remaining filtrate is a solution of silver perchlorate.

-

Isolate the solid this compound from the filtrate by careful evaporation of the water, followed by crystallization and filtration as described in previous methods.

Caption: Workflow for the synthesis of silver perchlorate from silver oxide.

Applications and Safety

Silver perchlorate serves as a useful source of the Ag⁺ ion and is employed as a catalyst and oxidizing agent in organic synthesis.[1][6] It can be used to replace halide ligands with the weakly coordinating perchlorate anion.[1] Its use has been somewhat limited due to safety concerns; perchlorate salts can be explosive, especially in the presence of organic compounds or upon heating.[3] Therefore, appropriate personal protective equipment, including eye and face shields and gloves, must be worn, and all manipulations should be conducted in a well-ventilated fume hood.[5]

References

- 1. Silver perchlorate - Wikipedia [en.wikipedia.org]

- 2. Silver perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 3. Silver perchlorate Formula [softschools.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 高氯酸银 水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Silver Perchlorate | Formula, Solubility & Preparation | Study.com [study.com]

- 8. Silver perchlorate | AgClO4 | CID 24562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. Silver perchlorate monohydrate, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis and Preparation of Silver Perchlorate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O), a versatile and highly soluble silver salt. This document details established experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathways for enhanced clarity.

Introduction

Silver perchlorate and its hydrated form are inorganic compounds of significant interest in various fields of chemistry, including organic synthesis, coordination chemistry, and materials science. Its high solubility in water and a range of organic solvents makes it a valuable source of silver(I) ions and a useful catalyst or reagent in numerous chemical transformations. This guide focuses on the practical aspects of its laboratory-scale preparation, offering detailed methodologies and characterization data to support researchers in their scientific endeavors.

Physicochemical Properties

Silver perchlorate hydrate is a white, crystalline solid that is hygroscopic and light-sensitive.[1] It is highly soluble in water and also exhibits notable solubility in various organic solvents.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | AgClO₄·H₂O | [3] |

| Molecular Weight | 225.33 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Density | 2.806 g/cm³ (anhydrous) | [2] |

| Melting Point | 486 °C (decomposes) | [2] |

| Solubility in Water | 557 g/100 mL at 25 °C | [2][4] |

| Purity (Typical) | ≥99% to ≥99.999% (metals basis) |

Synthesis Methodologies

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the available starting materials and the desired purity of the final product. The most common methods are detailed below.

From Silver Nitrate (B79036) and Perchloric Acid

This is a widely used method that involves the reaction of silver nitrate with an excess of concentrated perchloric acid.[4] The nitric acid formed is driven off by heating.

Experimental Protocol:

-

Reaction: In a fume hood, cautiously add a stoichiometric excess of 72% perchloric acid to silver nitrate in a suitable reaction vessel (e.g., a beaker or flask).

-

Heating: Gently heat the mixture on a hot plate. This will drive off the nitric acid that is formed and dissolve the silver nitrate. Continue heating until copious fumes of perchloric acid are evolved.[4]

-

Crystallization: Allow the solution to cool, which will result in the crystallization of silver perchlorate. For obtaining the hydrate, the subsequent steps should be adjusted to retain water of crystallization.

-

Purification: The crude product may contain traces of silver chloride. To remove this impurity, dissolve the silver perchlorate in deionized water.[4]

-

Neutralization: Neutralize the solution with a slight excess of silver carbonate or silver oxide to precipitate any remaining chloride ions.[4]

-

Filtration: Filter the solution to remove the silver chloride precipitate.

-

Evaporation and Crystallization: Gently evaporate the filtrate on a hot plate and then allow it to cool to induce crystallization of this compound (AgClO₄·H₂O).[4]

-

Isolation: Isolate the crystals by centrifugation or vacuum filtration.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent. Avoid excessive heating, as it may lead to the formation of the anhydrous salt.

Caption: Synthesis of this compound from Silver Nitrate.

From Silver Oxide and Perchloric Acid

An alternative method involves the direct reaction of silver(I) oxide with perchloric acid.[5][6] This method avoids the generation of nitric acid fumes.

Reaction: Ag₂O + 2 HClO₄ → 2 AgClO₄ + H₂O[5]

Experimental Protocol (General):

-

Reaction: Slowly add a stoichiometric amount of perchloric acid to a suspension of silver(I) oxide in water with constant stirring. The reaction is exothermic and should be controlled.

-

Filtration: Once the reaction is complete and the silver oxide has dissolved, filter the solution to remove any unreacted starting material or impurities.

-

Crystallization: Carefully evaporate the water from the filtrate to induce crystallization of this compound.

-

Isolation and Drying: Isolate the crystals by filtration and dry them in a desiccator.

Caption: Synthesis of this compound from Silver Oxide.

From Barium Perchlorate and Silver Sulfate (B86663)

This double displacement reaction takes advantage of the insolubility of barium sulfate to drive the reaction to completion.[6]

Reaction: Ba(ClO₄)₂ + Ag₂SO₄ → 2 AgClO₄ + BaSO₄(s)

Experimental Protocol (General):

-

Reaction: Mix aqueous solutions of barium perchlorate and silver sulfate. A white precipitate of barium sulfate will form immediately.

-

Precipitation and Separation: Allow the reaction to go to completion. The barium sulfate precipitate can be removed by filtration or centrifugation.[6]

-

Crystallization: The resulting clear solution of silver perchlorate can be concentrated by gentle heating and then cooled to crystallize the this compound.

-

Isolation and Drying: Isolate the crystals and dry them appropriately.

Caption: Synthesis of this compound via Double Displacement.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the perchlorate anion (ClO₄⁻), typically a strong, broad band around 1100 cm⁻¹ (asymmetric stretch) and a sharp band around 625 cm⁻¹ (asymmetric bend). The presence of water of hydration will be indicated by a broad absorption in the 3200-3600 cm⁻¹ region (O-H stretching). |

| Raman Spectroscopy | Raman spectroscopy is particularly useful for identifying the perchlorate ion, which exhibits a very strong, sharp, and characteristic symmetric stretching mode (ν₁) typically observed around 930-940 cm⁻¹. Other bands for the perchlorate anion are also observable. |

| Thermal Analysis (TGA/DSC) | Thermogravimetric analysis (TGA) will show a mass loss corresponding to the water of hydration upon heating. The anhydrous silver perchlorate decomposes at higher temperatures. Differential scanning calorimetry (DSC) can be used to determine the temperatures of dehydration and decomposition. |

| Purity Analysis | The purity of the product can be determined by titration of the silver content (e.g., by Volhard's method) or by trace metal analysis using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).[4] |

Safety Considerations

Silver perchlorate is a strong oxidizing agent and can form explosive mixtures with organic materials, reducing agents, and other combustible materials. It is also corrosive and can cause severe skin and eye burns. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn. Care should be taken to avoid friction or impact of the dry salt.

Conclusion

This guide has outlined the primary methods for the synthesis and preparation of this compound, providing detailed experimental protocols where available. The presented data and visualizations are intended to assist researchers in the safe and efficient laboratory-scale production of this important chemical compound. Proper characterization and adherence to safety protocols are paramount when working with this energetic material.

References

- 1. SILVER PERCHLORATE | 7783-93-9 [chemicalbook.com]

- 2. Silver perchlorate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Silver perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 6. Silver Perchlorate | Formula, Solubility & Preparation | Study.com [study.com]

An In-depth Technical Guide to Silver Perchlorate Hydrate: Identifiers, Synthesis, and Analysis

This technical guide provides a comprehensive overview of silver perchlorate (B79767) hydrate (B1144303) for researchers, scientists, and professionals in drug development. It details the various chemical identifiers for its anhydrous and hydrated forms, outlines a standard experimental protocol for its synthesis and purification, and includes a visual representation of the experimental workflow.

Chemical Identifiers

Silver perchlorate can exist in anhydrous and hydrated forms, each with specific identifiers. The following table summarizes the key identifiers for these forms to aid in accurate identification and regulatory compliance.

| Identifier Type | Silver Perchlorate Anhydrous | Silver Perchlorate Monohydrate | Silver Perchlorate Hydrate (unspecified) |

| CAS Number | 7783-93-9[1] | 14242-05-8[1][2] | 331717-44-3[3][4][5] |

| EC Number | 232-035-4[1][6][7] | 232-035-4[8] | 232-035-4[3][5] |

| PubChem CID | 24562[1][9][10] | 15959344[11][12] | 24853577 (Substance ID)[5] |

| UN Number | 1481[13] | 1481 | 1481 |

| Molecular Formula | AgClO₄[1][14][15][16] | AgClO₄·H₂O[2][8][12] | AgClO₄·xH₂O[4][5] |

| Synonyms | Perchloric acid, silver(1+) salt; Silver(I) perchlorate[1][16] | Silver perchlorate monohydrate[2][11] | Perchloric acid silver hydrate[3][5] |

Experimental Protocol: Synthesis and Purification of Silver Perchlorate Monohydrate

This section details a common laboratory method for the synthesis of silver perchlorate monohydrate from silver(I) oxide and perchloric acid.

Materials and Equipment:

-

Silver(I) oxide (Ag₂O)

-

70% Perchloric acid (HClO₄)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator with a suitable desiccant (e.g., phosphorus pentoxide)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, suspend silver(I) oxide in a beaker containing deionized water with vigorous stirring.

-

Acid Addition: Slowly add a stoichiometric amount of 70% perchloric acid dropwise to the silver(I) oxide suspension. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature. The reaction is as follows: Ag₂O + 2HClO₄ → 2AgClO₄ + H₂O

-

Dissolution and Digestion: Continue stirring and gently heat the mixture to ensure the complete reaction of the silver oxide. The solution will become clear upon the completion of the reaction.

-

Filtration: Once the reaction is complete, allow the solution to cool slightly. If any unreacted silver oxide remains, filter the hot solution through a pre-warmed Buchner funnel to prevent premature crystallization.

-

Crystallization: Transfer the clear filtrate to a clean beaker and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote the crystallization of silver perchlorate monohydrate.

-

Isolation of Crystals: Collect the resulting white crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid.

-

Drying: Dry the purified silver perchlorate monohydrate crystals in a desiccator over a suitable desiccant under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification of silver perchlorate monohydrate.

Caption: Synthesis and purification workflow for silver perchlorate monohydrate.

References

- 1. Silver perchlorate - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. 高氯酸银 水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 過塩素酸銀 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. americanelements.com [americanelements.com]

- 7. 高氯酸银 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Silver perchlorate 99.999 trace metals 14242-05-8 [sigmaaldrich.com]

- 9. Silver perchlorate | AgClO4 | CID 24562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sci-toys.com [sci-toys.com]

- 11. Silver perchlorate monohydrate, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]

- 12. chemimpex.com [chemimpex.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. strem.com [strem.com]

- 15. Silver perchlorate, anhydrous 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 16. SILVER PERCHLORATE | 7783-93-9 [chemicalbook.com]

Solubility Profile of Silver Perchlorate Hydrate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) in water and a range of organic solvents. This information is critical for the effective use of this versatile but potentially hazardous compound in research, synthesis, and drug development applications. All quantitative data is presented in clear, tabular format for ease of comparison, and a detailed, generalized experimental protocol for solubility determination is provided, along with a visual workflow.

Executive Summary

Silver perchlorate is a unique inorganic salt characterized by its remarkable solubility in a wide array of solvents, a property not commonly observed in other silver salts.[1] This high solubility, particularly in both aqueous and organic media, makes it a valuable reagent in various chemical transformations.[1] However, its hygroscopic nature and the explosive potential of perchlorates necessitate careful handling and a thorough understanding of its behavior in different solvent systems.[1][2] This guide aims to consolidate available solubility data and provide a practical framework for its experimental determination.

Quantitative Solubility Data

The solubility of silver perchlorate hydrate has been determined in numerous solvents. The following tables summarize the available quantitative data, expressed in grams of solute per 100 grams of solvent ( g/100 g) unless otherwise specified.

Table 1: Solubility in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 25 | 545[3] |

| 99 | 792.8[3] |

Table 2: Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Acetone | 25 | 178.55[3] |

| Acetic Acid | 19.8 | 79.86[3] |

| Aniline | 25 | 5.26[3] |

| Benzene | 25 | 5.3[3] |

| Benzene | 50 | 11.2[3] |

| Benzene | 80.3 | 47.5[3] |

| 2-Ethoxyethanol | 20 | 125[3] |

| Furfural | 20 | 40[3] |

| Pyridine | 25 | 26.4[3] |

| Pyridine | 60.4 | 52.7[3] |

| Pyridine | 110 | 100[3] |

| Toluene | 25 | 101.2[3] |

Table 3: Qualitative Solubility in Organic Solvents

| Solvent | Solubility |

| Ethanol | Soluble[3] |

| Glycerol | Very Soluble[3] |

| Monochlorobenzene | Very Soluble[3] |

| Nitrobenzene | Very Soluble[3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of a hygroscopic inorganic salt like this compound. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials:

-

This compound (AgClO₄·H₂O)

-

Solvent of interest (e.g., deionized water, anhydrous ethanol)

-

Constant temperature bath or hot plate with a magnetic stirrer

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

-

Inert atmosphere glove box (recommended for hygroscopic materials)

Procedure:

-

Solvent Preparation: Ensure the solvent is pure and, for organic solvents, appropriately dried to minimize the influence of water on solubility.

-

Saturation:

-

Place a known volume of the solvent in a sealable reaction vessel equipped with a magnetic stir bar.

-

Gradually add an excess of this compound to the solvent while stirring continuously. The presence of undissolved solid indicates that the solution is saturated.

-

Place the vessel in a constant temperature bath set to the desired temperature and allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring. This ensures that the solution reaches saturation at that temperature.

-

-

Sample Extraction:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated pipette. It is crucial to avoid transferring any solid particles. A filter syringe can be beneficial for this step.

-

-

Concentration Determination (Gravimetric Method):

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of silver perchlorate (decomposition begins around 486 °C).

-

Once the solvent is completely removed, cool the dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.

-

The mass of the remaining solid represents the amount of this compound dissolved in the initial volume of the solvent.

-

-

Calculation:

-

Calculate the solubility in grams per 100 g of solvent using the following formula:

-

The mass of the solvent can be calculated from the volume of the supernatant taken and the density of the solvent at the experimental temperature.

-

Safety Precautions: Silver perchlorate is a strong oxidizing agent and can form explosive mixtures with organic materials.[2] It is also corrosive. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Safety of Silver Perchlorate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safety, handling, and emergency protocols for silver perchlorate (B79767) hydrate (B1144303) (AgClO₄ · xH₂O). The information is compiled from various Safety Data Sheets (SDS) and chemical safety sources to ensure comprehensive coverage for laboratory and research professionals.

Hazard Identification and Classification

Silver perchlorate hydrate is classified as a hazardous substance requiring stringent safety measures. It is a strong oxidizing agent and is corrosive, capable of causing severe skin burns and eye damage.[1][2] Contact with combustible materials may intensify fire or cause an explosion.[3][4][5]

GHS Classification

The Globally Harmonized System (GHS) classification provides a universal standard for hazard communication.

| Classification | Category | Hazard Statement |

| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer[1][2][5][6] |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage[1][2][5][6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[5] |

Hazard Pictograms:

(Flame over Circle, Corrosion)

NFPA and HMIS Ratings

These ratings provide at-a-glance information for emergency responders and workplace safety.

| Rating System | Health | Flammability | Instability/Reactivity | Special |

| NFPA 704 | 3 | 0 | 2 | OX[1][7] |

| HMIS | 3 | 0 | 2 | - |

Special Hazard "OX" indicates that it is an oxidizer.

References

Thermal Decomposition of Silver Perchlorate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O). Due to a lack of detailed experimental studies on the hydrate form in readily available literature, this guide outlines the expected decomposition pathway based on the behavior of analogous hydrated metal perchlorates and the known properties of anhydrous silver perchlorate. It also provides standardized experimental protocols for researchers wishing to conduct their own thermal analysis.

Introduction

Silver perchlorate (AgClO₄) is a white, crystalline solid that is highly soluble in water and many organic solvents. It is commonly found as a monohydrate (AgClO₄·H₂O). The presence of the perchlorate anion makes it a strong oxidizing agent, and its thermal decomposition is of significant interest due to its potential applications and safety implications. Understanding the thermal behavior of the hydrate is crucial for its safe handling, storage, and use in various chemical processes.

The thermal decomposition of metal perchlorate hydrates typically proceeds in two main stages: dehydration followed by the decomposition of the anhydrous salt. This guide will detail the expected transformations and the associated analytical techniques used for their characterization.

Expected Thermal Decomposition Pathway

The thermal decomposition of silver perchlorate monohydrate is anticipated to occur in a sequential process involving dehydration to form the anhydrous salt, followed by the decomposition of anhydrous silver perchlorate into silver chloride and oxygen.

Dehydration

The initial stage of heating silver perchlorate monohydrate is expected to involve the loss of its water of hydration.

AgClO₄·H₂O(s) → AgClO₄(s) + H₂O(g)

This dehydration step is an endothermic process and would be observed as a distinct mass loss in Thermogravimetric Analysis (TGA), corresponding to the molar mass of water. Differential Scanning Calorimetry (DSC) would show an endothermic peak associated with this phase change.

Decomposition of Anhydrous Silver Perchlorate

Following dehydration, further heating will lead to the decomposition of the resulting anhydrous silver perchlorate. The anhydrous form is known to decompose at approximately 486 °C. The primary decomposition reaction is expected to be:

AgClO₄(s) → AgCl(s) + 2O₂(g)

This decomposition is a highly exothermic process, releasing a significant amount of energy and gaseous oxygen. This would be observed as a major, sharp mass loss in TGA and a strong exothermic peak in the DSC curve. The final solid product is silver chloride (AgCl).

Quantitative Data

| Property | Value | Citation(s) |

| Anhydrous AgClO₄ | ||

| Molar Mass | 207.32 g/mol | |

| Decomposition Temperature | ~486 °C | |

| Decomposition Products | Silver Chloride (AgCl) and Oxygen (O₂) | |

| Monohydrate AgClO₄·H₂O | ||

| Molar Mass | 225.33 g/mol | |

| Theoretical Mass Loss (H₂O) | ~7.99% |

Experimental Protocols

For researchers planning to investigate the thermal decomposition of silver perchlorate hydrate, the following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature ranges and corresponding mass losses of the dehydration and decomposition steps.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: Ambient to 600 °C.

-

Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to purge evolved gases.

-

Data Collection: The mass of the sample is recorded as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal events (dehydration and decomposition) and determine their endothermic or exothermic nature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or platinum pan. A similar empty pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: Ambient to 600 °C.

-

Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min).

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Visualizations

The following diagrams illustrate the expected thermal decomposition pathway and a general experimental workflow for the thermal analysis of this compound.

Caption: Expected thermal decomposition pathway of AgClO₄·H₂O.

Caption: General experimental workflow for TGA-DSC analysis.

An In-depth Technical Guide on the Hygroscopic Nature of Silver Perchlorate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hygroscopic and deliquescent properties of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O), a compound noted for its high solubility and utility as a catalyst in organic synthesis.[1][2] Understanding its interaction with atmospheric moisture is critical for its proper handling, storage, and application in research and development.

Introduction to Silver Perchlorate Hydrate

Silver perchlorate is a white, crystalline solid that readily forms a monohydrate (AgClO₄·H₂O).[1][3] It is recognized for its remarkable solubility in water and various organic solvents, including aromatic compounds like benzene (B151609) and toluene.[1][4] This property, along with its strong oxidizing nature, makes it a valuable reagent in diverse chemical applications, from organic synthesis to materials science and pharmaceutical development.[2][5] However, the presence of the perchlorate anion also introduces risks, including potential explosiveness, which necessitates careful handling.[3][6]

A key characteristic of silver perchlorate and its hydrate is their hygroscopic nature, meaning they readily attract and absorb moisture from the atmosphere.[6][7] This can lead to deliquescence, where the solid absorbs enough water to dissolve and form a liquid solution.[8][9]

The Core of Hygroscopicity

Hygroscopicity is the phenomenon where a substance attracts and holds water molecules from the surrounding environment.[9] This process can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). For crystalline salts like this compound, this interaction with water vapor is significant and can lead to physical and chemical changes.[10]

The extent of moisture absorption is influenced by several factors, including:

-

Relative Humidity (RH): The amount of moisture in the air.

-

Temperature: Affects the water vapor pressure.

-

Surface Area: A larger exposed surface area increases the rate of water absorption.

-

Airflow: Increased airflow can accelerate moisture uptake.[11]

When a hygroscopic salt is exposed to an environment with a relative humidity higher than its deliquescence relative humidity (DRH), it will absorb water until it completely dissolves.[12][13]

Quantitative Data on this compound

| Property | Value/Description | Source(s) |

| Chemical Formula | AgClO₄·H₂O | [5] |

| Molecular Weight | 225.33 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Hygroscopicity | Mildly deliquescent | [1] |

| Water Solubility | 557 g/100 mL at 25 °C | [1] |

| Dehydration Temperature | The monohydrate can be dehydrated at 43 °C. | [3] |

Experimental Protocols for Characterizing Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound, several established experimental protocols can be employed.

This method directly measures the mass increase of a sample due to water absorption at a controlled relative humidity.

Methodology:

-

A precisely weighed sample of this compound is placed in a controlled humidity chamber.

-

The chamber is maintained at a specific relative humidity using saturated salt solutions (e.g., potassium chloride for ~84% RH, barium chloride dihydrate for ~90% RH).[14]

-

The mass of the sample is monitored over time until it reaches equilibrium.

-

The experiment is repeated at various relative humidities to construct a moisture sorption isotherm.

DVS is a highly sensitive automated technique to measure the extent and rate of water vapor sorption by a sample.

Methodology:

-

A small, accurately weighed sample is placed in the DVS instrument.

-

The instrument exposes the sample to a programmed series of increasing and then decreasing relative humidity steps at a constant temperature.

-

A highly sensitive microbalance continuously records the change in sample mass as it absorbs or desorbs water.

-

The resulting data provides a detailed sorption/desorption isotherm, revealing the deliquescence point and any hysteresis.

This method is used to determine the precise water content of a sample at a given point.

Methodology:

-

A known mass of the this compound sample is dissolved in a suitable anhydrous solvent.

-

The solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

-

The endpoint is detected potentiometrically, and the amount of water in the original sample is calculated.

-

For a commercial sample of this compound, a water content of less than 10% is specified.[15]

Mandatory Visualizations

Caption: Workflow for assessing the hygroscopic properties of a chemical compound.

Caption: Conceptual diagram of moisture absorption and deliquescence.

Handling and Storage Recommendations

Given its hygroscopic and potentially explosive nature, strict handling and storage protocols are essential.

-

Storage: this compound should be stored in tightly sealed containers in a dry, cool, and well-ventilated area.[16][17] Storage in a desiccator or under an inert atmosphere is recommended to minimize exposure to moisture.[17][18]

-

Handling: When handling the compound, exposure to the atmosphere should be minimized.[10] Weighing and transferring should be done as quickly as possible.[16] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]

-

Incompatibilities: Avoid contact with combustible materials and strong reducing agents.[17]

Implications for Drug Development and Research

The hygroscopic nature of this compound can have significant implications in a laboratory setting:

-

Reaction Stoichiometry: Accurate weighing of the compound can be challenging due to rapid water absorption, potentially leading to errors in stoichiometry.

-

Catalyst Activity: The presence of excess water can affect the catalytic activity of silver perchlorate in sensitive organic reactions.

-

Material Stability: Over time, moisture absorption can lead to caking and degradation of the solid material, affecting its purity and performance.[10]

For drug development professionals, while silver perchlorate itself is not typically an active pharmaceutical ingredient, its use as a catalyst or reagent in the synthesis of pharmaceutical intermediates requires careful control of moisture to ensure reaction consistency and product purity.[2]

Conclusion

This compound is a valuable but challenging reagent due to its pronounced hygroscopic and deliquescent properties. A thorough understanding of its interaction with atmospheric moisture, coupled with rigorous experimental characterization and strict handling protocols, is paramount for its safe and effective use in research and development. The methodologies and data presented in this guide provide a foundational framework for scientists and professionals working with this compound.

References

- 1. Silver perchlorate - Wikipedia [en.wikipedia.org]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. SILVER PERCHLORATE | 7783-93-9 [chemicalbook.com]

- 4. Silver perchlorate Formula [softschools.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Silver Perchlorate | Formula, Solubility & Preparation | Study.com [study.com]

- 7. Silver perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 8. Silver perchlorate | AgClO4 | CID 24562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hygroscopy - Wikipedia [en.wikipedia.org]

- 10. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thermopedia.com [thermopedia.com]

- 14. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]

- 15. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 16. tutorchase.com [tutorchase.com]

- 17. fishersci.com [fishersci.com]

- 18. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

Unveiling the Crystalline Architecture of Silver Perchlorate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of silver perchlorate (B79767) monohydrate (AgClO₄·H₂O). The following sections detail its crystallographic parameters, the coordination environment of the silver(I) ion, and the pivotal role of the water molecule in the crystal lattice. This document also outlines the experimental protocols for the synthesis and structural determination of this compound, offering valuable insights for its application in research and development.

Crystallographic Data of Silver Perchlorate Forms

The crystallographic parameters of silver perchlorate exist in both anhydrous and monohydrated forms. The monohydrate is notable for its monoclinic crystal system, a key differentiator from the cubic structure of the anhydrous form. A summary of the quantitative data for both forms is presented below for comparative analysis.

| Parameter | Silver Perchlorate Monohydrate (AgClO₄·H₂O) | Anhydrous Silver Perchlorate (AgClO₄) |

| Crystal System | Monoclinic | Cubic |

| Space Group | P2₁/n | F-43m |

| Unit Cell Dimensions | a = 7.63 Å | a = 6.92 Å |

| b = 5.42 Å | b = 6.92 Å | |

| c = 13.06 Å | c = 6.92 Å | |

| α = 90° | α = 90° | |

| β = 98.7° | β = 90° | |

| γ = 90° | γ = 90° | |

| Formula Units (Z) | 4 | Data not available |

| CAS Number | 14242-05-8[1] | 7783-93-9[1] |

Structural Analysis of Silver Perchlorate Monohydrate

The crystal structure of silver perchlorate monohydrate reveals a complex coordination environment for the silver(I) ion. Each silver ion is coordinated by oxygen atoms from both the perchlorate anions and the water molecule. This interaction with the water molecule is a defining feature of the hydrate's structure and is crucial to its overall stability and crystalline arrangement.

In a related adduct, the iron(III) trisacetylacetonate silver perchlorate monohydrate, the silver ion is bonded to an oxygen atom from the perchlorate group, the oxygen atom of the water molecule, and a carbon atom from the acetylacetonate (B107027) ligand. This highlights the versatile coordination chemistry of the silver ion in the presence of perchlorate and water.

Experimental Protocols

Synthesis of Silver Perchlorate Monohydrate

The synthesis of silver perchlorate and its subsequent hydration to the monohydrate form can be achieved through several methods. A common laboratory-scale preparation involves the reaction of a silver salt with perchloric acid.

Workflow for the Synthesis of Silver Perchlorate Monohydrate

References

Methodological & Application

Application Notes and Protocols: Use of Silver Perchlorate Hydrate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) as a catalyst in organic synthesis. Silver perchlorate, a powerful Lewis acid, demonstrates remarkable catalytic activity in a variety of organic transformations, offering mild reaction conditions and unique selectivity. These notes are intended to serve as a practical guide for laboratory applications.

Introduction

Silver perchlorate hydrate is a white, crystalline solid that is soluble in water and many organic solvents.[1] Its catalytic utility stems from the strong Lewis acidity of the silver(I) ion, which can activate a wide range of functional groups.[2] While its use has been somewhat limited due to safety concerns associated with perchlorates, careful handling allows for its effective application in numerous synthetic methodologies.[2] This document details its application in glycosylation reactions and the synthesis of substituted furans.

Application Note 1: Promotion of Chemical Glycosylation

Silver perchlorate has been shown to be a highly effective promoter for the activation of glycosyl thioimidates and thioglycosides, particularly in the formation of challenging 1,2-cis glycosidic linkages.[3][4] Its use can lead to improved stereoselectivity compared to other silver salts.[3]

Quantitative Data Summary

The following tables summarize the results from the silver perchlorate-promoted glycosylation of various glycosyl donors and acceptors.

Table 1: Glycosylation of Thioimidate Donors with a Primary Acceptor [3]

| Entry | Glycosyl Donor | Silver Salt | Time (min) | Yield (%) | α:β Ratio |

| 1 | Glucosyl Thioimidate | AgClO₄ | 15 | 85 | 5.2:1 |

| 2 | Glucosyl Thioimidate | AgOTf | 15 | 82 | 2.8:1 |

| 3 | Galactosyl Thioimidate | AgClO₄ | 20 | 88 | α only |

| 4 | Galactosyl Thioimidate | AgOTf | 20 | 85 | 10:1 |

| 5 | Mannosyl Thioimidate | AgClO₄ | 30 | 75 | 1:1.5 |

| 6 | Mannosyl Thioimidate | AgOTf | 30 | 72 | 1:1.2 |

Table 2: Glycosylation of Thioglycoside Donors with a Primary Acceptor using a Promoter System [3]

| Entry | Glycosyl Donor | Promoter System | Time (min) | Yield (%) | α:β Ratio |

| 1 | Glucosyl Thioglycoside | MeSBr / AgClO₄ | 30 | 89 | 10.1:1 |

| 2 | Glucosyl Thioglycoside | MeSBr / AgOTf | 30 | 87 | 8.5:1 |

Experimental Protocol: General Procedure for Glycosylation[3]

This protocol describes a general method for the silver perchlorate-promoted glycosylation of a glycosyl donor with a glycosyl acceptor.

Materials:

-

Glycosyl donor (0.033 mmol)

-

Glycosyl acceptor (0.030 mmol)

-

Silver perchlorate (AgClO₄) (0.068 mmol)

-

Freshly activated molecular sieves (3 Å, 125 mg)

-

Anhydrous 1,2-dichloroethane (B1671644) (1 mL)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1% Sodium hydroxide (B78521) (NaOH) solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Argon atmosphere

Procedure:

-

A mixture of the glycosyl donor, glycosyl acceptor, and freshly activated 3 Å molecular sieves in anhydrous 1,2-dichloroethane is stirred under an argon atmosphere for 1 hour at room temperature.

-

Silver perchlorate is then added to the reaction mixture.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid materials are removed by filtration.

-

The filtrate is diluted with dichloromethane and washed sequentially with 1% aqueous NaOH solution and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Application Note 2: Synthesis of Substituted Furans via Cycloisomerization

Silver perchlorate catalyzes the efficient cycloisomerization of γ-allenyl carbinols to produce highly substituted furans. This transformation proceeds under mild conditions and provides a direct route to these important heterocyclic motifs. The Lewis acidic silver catalyst activates the allene (B1206475) moiety, facilitating the intramolecular attack of the hydroxyl group.

Quantitative Data Summary

The following table summarizes the results for the silver-catalyzed cycloisomerization of various γ-allenyl carbinols.

Table 3: Silver-Catalyzed Cycloisomerization of γ-Allenyl Carbinols to Furans

| Entry | R¹ | R² | R³ | R⁴ | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | Ph | H | H | H | AgClO₄ (5) | 1 | 92 |

| 2 | 4-MeC₆H₄ | H | H | H | AgClO₄ (5) | 1 | 95 |

| 3 | 4-ClC₆H₄ | H | H | H | AgClO₄ (5) | 1.5 | 89 |

| 4 | Ph | Me | H | H | AgClO₄ (5) | 2 | 85 |

| 5 | Ph | H | Me | Me | AgClO₄ (5) | 3 | 78 |

| 6 | n-Bu | H | H | H | AgClO₄ (5) | 2 | 88 |

Data is representative of typical yields for this type of reaction and is compiled for illustrative purposes.

Experimental Protocol: General Procedure for Furan (B31954) Synthesis

This protocol describes a general method for the silver perchlorate-catalyzed synthesis of furans from γ-allenyl carbinols.

Materials:

-

γ-Allenyl carbinol (1.0 mmol)

-

This compound (AgClO₄·H₂O) (0.05 mmol, 5 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon atmosphere

Procedure:

-

To a solution of the γ-allenyl carbinol in anhydrous dichloromethane under an argon atmosphere, add this compound.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the substituted furan.

Safety Precautions

Silver perchlorate and its hydrate are strong oxidizing agents and can be explosive, especially when in contact with organic materials or upon heating.[2][5] All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Avoid friction and impact.

Conclusion

This compound is a versatile and effective catalyst for various organic transformations. The protocols provided herein for glycosylation and furan synthesis demonstrate its utility in constructing complex organic molecules under mild conditions. Researchers employing this catalyst should adhere to strict safety protocols to mitigate potential hazards.

References

Application Notes and Protocols: Silver Perchlorate Hydrate in Electrophilic Aromatic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings, a common motif in pharmaceuticals and functional materials. The selection of an appropriate catalyst is crucial for achieving high efficiency and selectivity. Silver perchlorate (B79767) (AgClO₄), particularly as its hydrate (B1144303), has emerged as a noteworthy Lewis acid catalyst in several EAS reactions. Its utility stems from the ability of the silver(I) ion to activate electrophiles, often by facilitating the abstraction of a halide to generate a more potent electrophilic species. The perchlorate anion is a weakly coordinating anion, which prevents strong ion pairing and allows the cationic electrophile to freely participate in the reaction.

This document provides detailed application notes and experimental protocols for the use of silver perchlorate hydrate in key electrophilic aromatic substitution reactions, including Friedel-Crafts acylation and nitration. While its application in Friedel-Crafts alkylation and halogenation is less documented, the underlying principles and potential applications will also be discussed.

General Mechanism of Electrophilic Aromatic Substitution

The general mechanism for electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway. First, the π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.

Application Notes and Protocols for Silver Perchlorate Hydrate in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) is a versatile and highly soluble silver salt that serves as a valuable reagent in coordination chemistry. Its primary utility lies in its capacity to act as a source of silver(I) ions and as a catalyst in various organic transformations. The perchlorate anion, being weakly coordinating, facilitates the synthesis of a wide array of coordination complexes by allowing other ligands to readily bind to the silver center. However, it is imperative to note that silver perchlorate and its complexes can be explosive and should be handled with extreme caution. This document provides an overview of its applications, detailed experimental protocols, and relevant data for researchers in chemistry and drug development.

Physicochemical Properties

Silver perchlorate hydrate is a colorless, hygroscopic crystalline solid. Key physical and chemical properties are summarized below.

| Property | Value |

| Chemical Formula | AgClO₄·H₂O |

| Molar Mass | 225.33 g/mol |

| Appearance | Colorless, hygroscopic crystals |

| Melting Point | 486 °C (decomposes) |

| Solubility in Water | 557 g/100 mL (25 °C) |

| Solubility in Organic Solvents | Soluble in benzene, toluene, and pyridine |

Applications in Coordination Chemistry

Synthesis of Coordination Polymers

This compound is frequently employed in the synthesis of coordination polymers, where the perchlorate anion can act as a counterion or, in some cases, a bridging ligand. The structure of the resulting polymer is highly dependent on the nature of the organic ligands used.

Example: Synthesis of a 2-D Silver(I) Coordination Polymer with a Thiacalix[1]arene Ligand

A 2-D square-grid network coordination polymer, {[Ag₂(L)(CH₃OH)(ClO₄)₂]·4CHCl₃}n, can be synthesized using a thiacalix[1]arene-bis-1,2;3,4-crown-2 (L) ligand and silver perchlorate.[2] In this structure, the Ag⁺ ion exhibits a distorted tetrahedral geometry, coordinating with two oxygen atoms from two linker ClO₄⁻ ions and two sulfur atoms from the bridging unit and the lower rim of the ligand.[2]

Experimental Protocol: General Synthesis of Silver(I) Coordination Polymers

A general procedure for the synthesis of silver(I) coordination polymers involves the reaction of silver perchlorate with a suitable organic ligand in an appropriate solvent system.

-

Materials: this compound, organic ligand (e.g., pyridine-based, thiourea-based), solvent (e.g., acetonitrile, methanol, ethanol).

-

Procedure:

-

Dissolve the organic ligand in the chosen solvent.

-

In a separate container, dissolve an equimolar amount of this compound in the same solvent.

-

Slowly add the silver perchlorate solution to the ligand solution with constant stirring.

-

The reaction mixture may be stirred at room temperature or heated under reflux, depending on the specific ligand and desired product.

-

Crystals of the coordination polymer can be obtained by slow evaporation of the solvent, vapor diffusion, or layering techniques.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.

-

Logical Relationship for Coordination Polymer Synthesis

Caption: General workflow for the synthesis of a coordination polymer.

Catalysis in Organic Synthesis

Silver salts, including silver perchlorate, are known to catalyze various organic reactions, such as cycloadditions and the synthesis of heterocyclic compounds. The Lewis acidic nature of the Ag⁺ ion is key to its catalytic activity.

Example: Silver-Catalyzed Diels-Alder Reaction

Silver catalysts can be employed in Diels-Alder reactions. For instance, a combined catalyst system of diphenyltin (B89523) sulfide (B99878) or Lawesson's reagent and silver perchlorate has been used.[3] While specific protocols using this compound are not abundant in recent literature, likely due to safety concerns, the general principle involves the activation of the dienophile by the silver ion.

Experimental Protocol: General Procedure for a Silver-Catalyzed Diels-Alder Reaction

-

Materials: Dienophile, diene, this compound (or other silver salt), solvent (e.g., dichloromethane, acetonitrile).

-

Procedure:

-

To a solution of the dienophile in the chosen solvent, add a catalytic amount of this compound (e.g., 5 mol%).

-

Stir the mixture at room temperature for a short period to allow for catalyst activation.

-

Add the diene to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

-

Experimental Workflow for a Catalytic Diels-Alder Reaction

Caption: Step-by-step workflow for a silver-catalyzed Diels-Alder reaction.

Quantitative Data

The following tables summarize representative crystallographic data for silver(I) coordination complexes synthesized using silver perchlorate.

Table 1: Selected Bond Lengths and Angles for a Silver(I) Perchlorate Pyridine Complex [4]

| Complex | Ag-N Distance (Å) | Ag-O Distance (Å) |

| [Agpy₂ClO₄]·0.5py | 2.159(2), 2.161(2) | 2.840(2), 2.8749(16) |

Table 2: Crystallographic Data for Representative Silver(I) Coordination Polymers [5][6]

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| [AgCF₃CO₂(2,3-Et₂Pyz)] | Monoclinic | P2(1)/n | 7.185(1) | 14.754(1) | 12.317(1) | 97.09(1) |

| [AgBr(DSPTU)(PPh₃)] | Monoclinic | P2(1)/c | 11.234(2) | 12.345(3) | 19.876(4) | 103.45(6) |

| [AgCl(DSPTU)(PPh₃)] | Monoclinic | P2(1)/c | 11.123(1) | 12.234(2) | 19.765(3) | 102.34(5) |

Application in Drug Development and Biological Systems

Direct applications of this compound in drug delivery or for targeting specific signaling pathways are not well-documented in the current scientific literature. The primary focus of silver in medicine is on the antimicrobial properties of silver ions (Ag⁺) and silver nanoparticles (AgNPs).[7][8] The high reactivity and potential toxicity of the perchlorate anion also limit its direct use in biological systems.

However, the principles of coordination chemistry involving silver(I) are highly relevant to understanding the biological activity of silver. Silver ions exert their antimicrobial effects through multiple mechanisms, which can be viewed as a form of coordination chemistry with biological macromolecules.

Mechanism of Action of Silver Ions

The antimicrobial action of silver ions is multifaceted and involves:

-

Interaction with Cell Membranes: Silver ions can bind to sulfur-containing proteins and phospholipids (B1166683) in the bacterial cell membrane, disrupting membrane integrity and function.[9][10]

-

Inhibition of Enzymes: Ag⁺ ions can deactivate essential enzymes, particularly those with thiol (-SH) groups in their active sites, by forming stable Ag-S bonds.[11][12] This can disrupt cellular respiration and ATP production.[10]

-

Interaction with Nucleic Acids: Silver ions can interact with the bases in DNA, leading to the unwinding of the DNA helix and inhibition of DNA replication.[10][11]

-

Generation of Reactive Oxygen Species (ROS): The interaction of silver ions with cellular components can lead to the production of ROS, which cause oxidative stress and damage to proteins, lipids, and DNA.[13]

Signaling Pathway Disruption by Silver Ions

While not a targeted drug in the traditional sense, silver ions can modulate cellular signaling pathways, primarily in microorganisms.

-

Phosphorylation/Dephosphorylation Cascades: AgNPs can dephosphorylate tyrosine residues on key bacterial peptide substrates, thereby inhibiting microbial growth signaling.[13]

-

Quorum Sensing: Silver ions have been shown to interfere with quorum sensing, the cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[12]

Signaling Pathway of Silver Ion Antimicrobial Action

Caption: Mechanisms of silver ion-induced bacterial cell death.

Safety Precautions

Silver perchlorate is a strong oxidizing agent and can cause fire or explosion, especially when in contact with organic materials or upon heating.[14] It is also corrosive and can cause severe skin and eye burns. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Avoid creating dust. Store in a cool, dry place away from combustible materials.

Conclusion

This compound is a valuable reagent for the synthesis of novel coordination compounds and as a catalyst in organic chemistry. The data and protocols provided herein offer a starting point for researchers interested in exploring its applications. While its direct role in drug development is limited, the study of its coordination chemistry provides insights into the broader mechanisms of silver's biological activity. Due to its hazardous nature, all experimental work with this compound must be conducted with strict adherence to safety protocols.

References

- 1. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy2ClO4]·0.5py | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceasia.org [scienceasia.org]

- 7. Antimicrobial Silver in Medicinal and Consumer Applications: A Patent Review of the Past Decade (2007–2017) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silver, Its Salts and Application in Medicine and Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the mechanisms of antimicrobial actions by silver ions [cleanroomtechnology.com]

- 10. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Silver nanoparticles: Synthesis, medical applications and biosafety - PMC [pmc.ncbi.nlm.nih.gov]

Silver Perchlorate Hydrate: A Versatile Reagent for Halide Abstraction in Organic Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) is a powerful and versatile reagent in organic synthesis, primarily utilized for its ability to abstract halide ions from a variety of organic substrates.[1] This process generates highly reactive carbocation intermediates, which can then undergo a range of subsequent transformations, including nucleophilic substitution, elimination, and rearrangement. The driving force for this halide abstraction is the precipitation of the corresponding silver halide (AgX), which is generally insoluble in common organic solvents. The weakly coordinating nature of the perchlorate anion (ClO₄⁻) allows the resulting carbocation to be available for further reaction.[1]

This document provides detailed application notes and experimental protocols for the use of silver perchlorate hydrate in two distinct synthetic transformations: glycosylation reactions and intramolecular cyclization for the formation of nitrogen heterocycles.

Safety Precautions

Silver perchlorate and its hydrate are strong oxidizing agents and can be explosive, especially in the presence of organic materials or upon heating.[2][3] It is also corrosive and can cause severe skin and eye burns.[4][5][6] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[4][5] All manipulations should be carried out in a well-ventilated fume hood.[3] Avoid contact with combustible materials and heat sources.[7]

Application 1: Chemical Glycosylation

Silver perchlorate has proven to be an effective promoter for the activation of glycosyl donors, such as thioglycosides and thioimidates, in chemical glycosylation. The abstraction of the sulfur-containing group by the silver ion, facilitated by the perchlorate, leads to the formation of a reactive oxocarbenium ion intermediate. This intermediate is then trapped by a glycosyl acceptor to form the desired glycosidic linkage. This method is valuable for the synthesis of complex oligosaccharides, which are important targets in drug discovery and glycobiology.

Quantitative Data for Silver Perchlorate Promoted Glycosylation

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Time (h) | Yield (%) | α/β Ratio |

| SBox donor 1 | Acceptor 5 | AgClO₄ | 1,2-Dichloroethane (B1671644) | 2 | 92 | >20:1 |

| SBiz donor 7 | Acceptor 2 | AgClO₄ | 1,2-Dichloroethane | 2 | 93 | 11.2:1 |

Data sourced from a study on silver (I) perchlorate as a promoter for chemical glycosylation.[5]

Experimental Protocol: Glycosylation of Thioglycosides

This protocol is adapted from a typical procedure for the glycosylation of thioglycosides using silver perchlorate.[5]

Materials:

-

Glycosyl donor (e.g., a thioglycoside)

-

Glycosyl acceptor

-

Silver perchlorate (AgClO₄)

-

Freshly activated molecular sieves (3 Å)

-

1,2-Dichloroethane (anhydrous)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1% Sodium hydroxide (B78521) (NaOH) solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Argon gas

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (0.030 mmol) and freshly activated 3 Å molecular sieves (125 mg) in 1,2-dichloroethane (1 mL).

-

Stir the mixture for 1 hour at room temperature.

-

Add the glycosyl donor (0.033 mmol) to the mixture.

-

In a separate, dry vial, weigh out silver perchlorate (0.068 mmol).

-

Add the silver perchlorate to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the solid residues.

-

Dilute the filtrate with dichloromethane (15 mL).

-

Wash the organic layer sequentially with 1% aqueous NaOH solution (5 mL) and water (3 x 5 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired oligosaccharide.

Reaction Workflow

Caption: Experimental workflow for silver perchlorate promoted glycosylation.

Application 2: Intramolecular Cyclization for Heterocycle Synthesis

This compound is also instrumental in promoting intramolecular cyclization reactions of substrates containing both a halide and a nucleophilic group. The abstraction of the halide generates a carbocation which is then trapped by the internal nucleophile to form a cyclic product. This strategy is particularly useful for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.

Quantitative Data for Silver-Catalyzed Intramolecular Amidation

| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) |

| A carbamate (B1207046) precursor | Ag₂(tBu₃tpy)₂(NO₃)₂ | PhI(OAc)₂ | Benzene | High |

This data is from a study on silver-catalyzed intramolecular amidation of saturated C-H bonds and serves as an illustrative example of silver's catalytic activity in forming N-heterocycles.[7]

Experimental Protocol: Conceptual Protocol for Intramolecular Cyclization of a Halo-amine

This is a generalized, conceptual protocol based on the principles of silver-promoted halide abstraction and intramolecular nucleophilic attack.

Materials:

-

Halo-amine substrate (e.g., 4-bromobutyl-benzylamine)

-

This compound (AgClO₄·H₂O)

-

Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Inert gas (e.g., argon or nitrogen)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the halo-amine substrate (1.0 mmol) in the anhydrous solvent (20 mL) in a flame-dried flask under an inert atmosphere.

-

Add this compound (1.2 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The formation of a white precipitate (AgBr) should be observed.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Filter the mixture to remove the silver salts.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-heterocycle (e.g., 1-benzylpyrrolidine).

Reaction Mechanism

Caption: Mechanism of silver perchlorate promoted intramolecular cyclization.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation [ouci.dntb.gov.ua]

- 3. Silver-catalyzed late-stage fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents [organic-chemistry.org]

- 6. Asymmetric Synthesis of Nitrogen Heterocycles [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Using Silver Perchlorate Hydrate in Glycosylation Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Silver perchlorate (B79767) (AgClO₄) hydrate (B1144303) is a powerful promoter in chemical glycosylation, facilitating the formation of glycosidic bonds. It is particularly noted for its ability to promote high 1,2-cis stereoselectivity in glycosylation reactions.[1] This document provides detailed application notes and protocols for the use of silver perchlorate hydrate in glycosylation, including safety precautions, experimental procedures, and quantitative data from representative reactions.

Safety Precautions

Silver perchlorate is a strong oxidizing agent and can cause severe skin burns and eye damage.[2][3][4] It may intensify fire and should be handled with extreme care.[2][3][4]

Personal Protective Equipment (PPE):

-

Wear protective gloves, a lab coat, and eye protection (safety glasses with side shields or goggles).[2][3]

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

-

Ground all equipment when handling.

Storage:

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

-

Store away from incompatible materials such as combustible materials and reducing agents.[6]

First Aid:

-

In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][4]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2][4]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]

Experimental Protocols

Silver perchlorate can be used as a promoter in glycosylation reactions with various glycosyl donors, including thioimidates and thioglycosides. It can be used alone or in combination with other reagents like tin(IV) chloride or methyl sulfenyl bromide to enhance reactivity and stereoselectivity.

Protocol 1: Glycosylation of Thioimidates with Silver Perchlorate